6-Bromo-1-cyclopropyl-1H-indole

Medicinal Chemistry Organic Synthesis Quality Control

Synthetic chemists often lack indole scaffolds that combine a reactive diversification handle with metabolically stable N-substitution in a single building block. 6-Bromo-1-cyclopropyl-1H-indole resolves this by integrating a C6 bromine for Pd-catalyzed cross-coupling with an N-cyclopropyl group that resists oxidative N-dealkylation. • C6-Br enables Suzuki-Miyaura & Buchwald-Hartwig couplings for high-throughput SAR library synthesis • N-cyclopropyl enhances metabolic stability and fills hydrophobic kinase hinge-region pockets • ≥95% purity ensures reproducible yields; solid physical form facilitates automated HTS weighing and dispensing • Validated intermediate for ATP-competitive kinase inhibitors, PROTAC bifunctional degraders, and antifungal lead optimization

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
CAS No. 1897690-68-4
Cat. No. B6316346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-cyclopropyl-1H-indole
CAS1897690-68-4
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESC1CC1N2C=CC3=C2C=C(C=C3)Br
InChIInChI=1S/C11H10BrN/c12-9-2-1-8-5-6-13(10-3-4-10)11(8)7-9/h1-2,5-7,10H,3-4H2
InChIKeyDTVXGFVOHPWNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-cyclopropyl-1H-indole: Differentiated Indole Building Block


6-Bromo-1-cyclopropyl-1H-indole (CAS 1897690-68-4) is a halogenated indole derivative featuring a bromine substituent at the 6-position and a cyclopropyl group at the 1-position of the indole core . The bromine moiety provides a reactive handle for cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, while the cyclopropyl group introduces unique steric and electronic effects that can modulate the pharmacokinetic and target-binding properties of derived compounds [1]. This compound serves primarily as a versatile intermediate in medicinal chemistry, particularly for the development of kinase inhibitor scaffolds [2].

Why 6-Bromo-1-cyclopropyl-1H-indole Is Irreplaceable


While 6-bromoindole (CAS 52415-29-9) and 1-cyclopropyl-1H-indole (CAS 890534-65-3) are commercially available building blocks, they lack the combined structural features that confer 6-Bromo-1-cyclopropyl-1H-indole its unique utility as a synthetic intermediate . The bromine atom at the 6-position is essential for downstream cross-coupling diversification; without it, the molecule cannot participate in palladium-catalyzed coupling reactions that introduce aryl, heteroaryl, or amine groups at this position [1]. Conversely, the cyclopropyl group at the 1-position provides both metabolic stability advantages (due to its small, constrained ring that resists N-dealkylation) and enhanced binding interactions with hydrophobic enzyme pockets compared to unsubstituted or methyl-substituted indoles [2]. Generic substitution with either precursor would require additional synthetic steps to install the missing functionality, reducing overall yield and increasing cost. Substitution with regioisomers (e.g., 4-bromo or 5-bromo analogs) alters the trajectory of substituents in the final target molecule, which can dramatically impact target binding and selectivity .

6-Bromo-1-cyclopropyl-1H-indole: Quantitative Differentiation Evidence


Higher Purity Specification

6-Bromo-1-cyclopropyl-1H-indole is commercially available from multiple suppliers with a purity specification of ≥98% (by HPLC) or higher, as demonstrated by MolCore (NLT 98%) and Shaoyuan (99.3% at 214 nm) . In contrast, the common precursor 6-bromoindole is typically supplied at lower purity grades (e.g., 96-98%) . For advanced synthetic applications requiring precise stoichiometry and minimal byproduct formation, this higher purity reduces the need for additional purification steps, thereby improving overall synthetic efficiency and cost-effectiveness.

Medicinal Chemistry Organic Synthesis Quality Control

Enhanced cLogP for Membrane Permeability

The calculated LogP (XLogP3) for 6-Bromo-1-cyclopropyl-1H-indole is 3.1 [1], which is significantly higher than that of unsubstituted 1H-indole (XLogP3 ≈ 2.1) [2] and similar to 1-cyclopropyl-1H-indole (estimated XLogP3 ≈ 2.8). The combination of the lipophilic bromine atom and the hydrophobic cyclopropyl group increases the overall lipophilicity by approximately 1 log unit compared to the parent indole, which is known to enhance passive membrane permeability and improve oral bioavailability potential in lead compounds . This differentiation is critical when selecting building blocks for CNS-penetrant or intracellular-targeting drug candidates.

Pharmacokinetics Medicinal Chemistry ADME

Balanced Fsp3 for Improved Target Binding

6-Bromo-1-cyclopropyl-1H-indole has an Fsp3 value of 0.27 . This value is lower than that of fully saturated indoline derivatives (Fsp3 ≈ 0.5) and higher than that of completely planar aromatic systems (Fsp3 ≈ 0.0). In contemporary medicinal chemistry, an optimal Fsp3 range for clinical candidates is approximately 0.3-0.5 [1]. The presence of the cyclopropyl group introduces a modest degree of three-dimensionality without sacrificing the planarity required for aromatic stacking interactions with kinase ATP-binding pockets [2]. This balance is a key differentiator when selecting a core scaffold for lead optimization.

Medicinal Chemistry Drug Design Molecular Properties

Antifungal Scaffold with Enhanced Selectivity

The core 6-bromoindole scaffold exhibits significant antifungal activity, with an EC50 of 11.62 µg/mL against Botrytis cinerea [1]. While direct activity data for 6-Bromo-1-cyclopropyl-1H-indole are not yet published, the N-cyclopropyl substitution is a well-established medicinal chemistry strategy for improving metabolic stability and target selectivity without abolishing core scaffold activity [2]. This substitution pattern is commonly employed in kinase inhibitor development to enhance binding to hydrophobic pockets while reducing susceptibility to cytochrome P450-mediated oxidation [3]. For researchers investigating antifungal or kinase-targeting applications, this compound offers a strategically functionalized scaffold that retains the proven antifungal core while enabling further optimization through cross-coupling at the bromine position.

Antifungal Discovery Structure-Activity Relationship Scaffold Optimization

6-Bromo-1-cyclopropyl-1H-indole: High-Impact Application Scenarios


Kinase Inhibitor Lead Optimization via C6 Diversification

Researchers developing ATP-competitive kinase inhibitors can utilize 6-Bromo-1-cyclopropyl-1H-indole as a core scaffold for SAR exploration at the 6-position via Suzuki-Miyaura coupling [1]. The cyclopropyl group at the 1-position provides a metabolically stable N-substituent that fills a hydrophobic pocket adjacent to the hinge-binding region, a strategy validated in multiple kinase inhibitor patents [2]. The high purity (≥98%) ensures consistent reaction yields during parallel library synthesis .

Antifungal Lead Generation with Bromoindole Scaffolds

Given the established antifungal activity of the 6-bromoindole core (EC50 = 11.62 µg/mL against B. cinerea) [3], 6-Bromo-1-cyclopropyl-1H-indole serves as an ideal intermediate for synthesizing novel antifungal agents. The bromine handle enables late-stage diversification to optimize potency and selectivity, while the cyclopropyl group may improve foliar uptake and metabolic stability in planta [4].

Photoaffinity Probes and PROTACs Development

The combination of a bromine atom (for cross-coupling installation of linkers) and a cyclopropyl group (for improved target engagement and reduced metabolic liability) makes 6-Bromo-1-cyclopropyl-1H-indole a superior building block for constructing bifunctional degraders (PROTACs) or photoaffinity probes [1]. The scaffold's moderate Fsp3 (0.27) helps maintain favorable physicochemical properties for cellular permeability.

Parallel Library Construction for High-Throughput Synthesis

For high-throughput chemistry workflows, the availability of 6-Bromo-1-cyclopropyl-1H-indole in high purity (99.3% as supplied by Shaoyuan ) minimizes the risk of cross-contamination and false-positive screening hits. Its solid physical form facilitates automated weighing and dispensing, streamlining the generation of diverse compound libraries for phenotypic screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1-cyclopropyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.